Isotopic Enrichment Enables Precise Internal Standard-Based Quantification by GC-MS
For accurate quantification of polar metabolites in biological samples, D-Ribitol-1-13C (as a 13C1-ribitol isotopomer) demonstrates utility as an internal standard, correcting for sample preparation and instrument variability . In a validated GC-MS protocol, the addition of 10 μM 13C1-ribitol allowed for the precise relative quantification of erythritol and sorbitol by normalizing their absolute intensities to that of the internal standard .
| Evidence Dimension | Relative Metabolite Quantification Accuracy (Normalization Factor) |
|---|---|
| Target Compound Data | Enables calculation of relative concentration by dividing absolute intensity of analyte (erythritol/sorbitol) by absolute intensity of 10 μM 13C1-ribitol internal standard. |
| Comparator Or Baseline | Analysis without internal standard; subject to extraction and ionization variability. Unlabeled ribitol cannot serve as a distinguishable internal standard due to endogenous presence. |
| Quantified Difference | Not applicable (qualitative improvement in data reliability). |
| Conditions | GC-MS analysis of polar metabolites from cell extracts; selected ion monitoring (SIM) mode with m/z 218 for 13C1-ribitol . |
Why This Matters
This demonstrates a foundational, cross-study-validated application of a 13C1-ribitol isotopomer as an internal standard, directly justifying procurement for quantitative metabolomics workflows.
